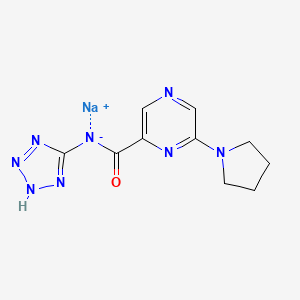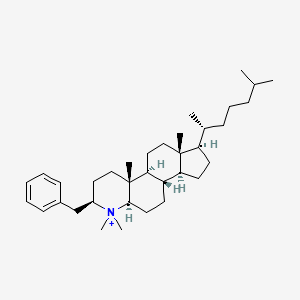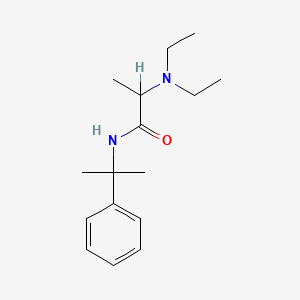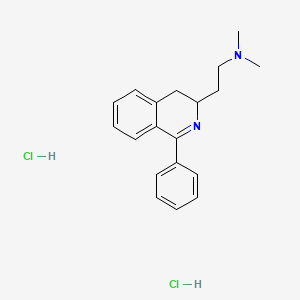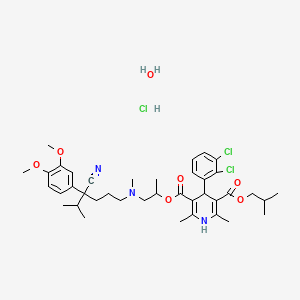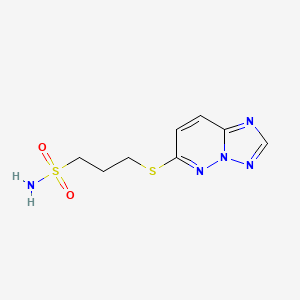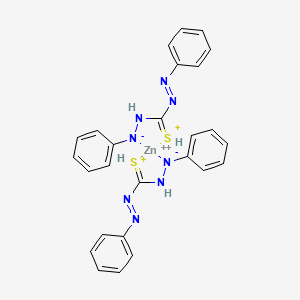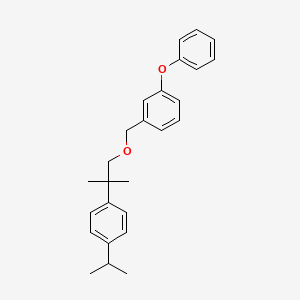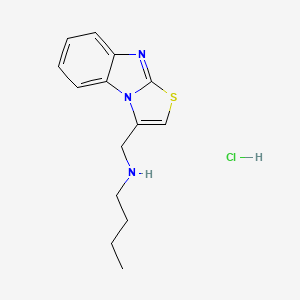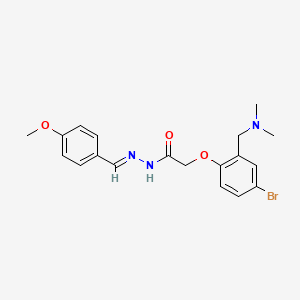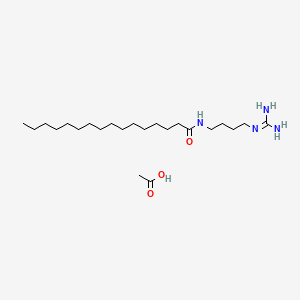
Palmitamidobutyl guanidine acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palmitamidobutyl guanidine acetate is a compound that has garnered attention for its versatile applications, particularly in the fields of cosmetics and pharmaceuticals. This compound is known for its antistatic, hair conditioning, and emulsifying properties . It is a derivative of guanidine, a functional group that is widely used in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of palmitamidobutyl guanidine acetate typically involves the reaction of palmitic acid with butylamine to form palmitamidobutylamine. This intermediate is then reacted with guanidine and acetic acid to yield the final product. The reaction conditions often include the use of a solvent such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is then purified through processes such as crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
Palmitamidobutyl guanidine acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its characteristics
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
Palmitamidobutyl guanidine acetate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of palmitamidobutyl guanidine acetate involves its interaction with various molecular targets. In biological systems, it may enhance the release of acetylcholine following a nerve impulse, thereby affecting muscle cell membranes . The compound’s guanidine group can also participate in hydrogen bonding and nucleophilic catalysis, influencing its activity in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Acetylguanidine: Obtained by the N-acylation of guanidine salts with acetic anhydride or esters.
2-Cyanoguanidine (Dicyandiamide): Derived from cyanamide upon treatment with an alkali.
Thiourea Derivatives: Used as guanidylating agents in various synthetic applications.
Uniqueness
Palmitamidobutyl guanidine acetate stands out due to its specific combination of properties, such as its antistatic and hair conditioning effects, which are particularly valuable in the cosmetics industry. Its unique structure also allows for diverse chemical modifications, making it a versatile compound for various applications .
Propiedades
Número CAS |
499222-93-4 |
|---|---|
Fórmula molecular |
C23H48N4O3 |
Peso molecular |
428.7 g/mol |
Nombre IUPAC |
acetic acid;N-[4-(diaminomethylideneamino)butyl]hexadecanamide |
InChI |
InChI=1S/C21H44N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(26)24-18-15-16-19-25-21(22)23;1-2(3)4/h2-19H2,1H3,(H,24,26)(H4,22,23,25);1H3,(H,3,4) |
Clave InChI |
HSRSAYBZLVMQOD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCCCCN=C(N)N.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



